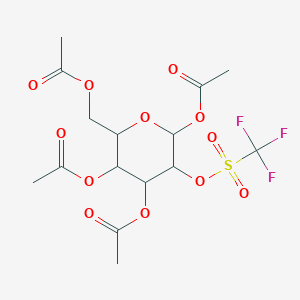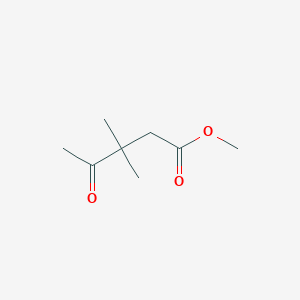
TATM, 1,3,4,6-Tetra-O-acetyl-2-O-triflyl-beta-D-mannopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is primarily used as a precursor in the synthesis of 2-deoxy-2-[^18F]fluoro-D-glucose (FDG), a radiopharmaceutical used in positron emission tomography (PET) imaging . This compound is significant in the field of nuclear medicine due to its role in the production of FDG, which is widely used for cancer diagnosis and monitoring.
Métodos De Preparación
The preparation of mannose triflate involves several steps:
Preparation of D-mannose: D-mannose is first acetylated to form acetylated mannose.
Formation of tetra-acetylated mannose: The acetylated mannose is further processed to obtain 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose.
Industrial production methods have optimized these steps to achieve high yields and purity, making the process suitable for large-scale production .
Análisis De Reacciones Químicas
Mannose triflate undergoes several types of chemical reactions:
Nucleophilic Substitution: The most notable reaction is the nucleophilic substitution where the triflate group is replaced by a nucleophile, such as fluoride ion, to form 2-deoxy-2-fluoro-D-glucose.
Hydrolysis: Mannose triflate can be hydrolyzed under acidic or basic conditions to remove the acetyl protecting groups.
Common reagents used in these reactions include trifluoromethanesulfonic anhydride, bases like pyridine, and nucleophiles such as fluoride ions. The major product formed from these reactions is 2-deoxy-2-fluoro-D-glucose, which is further processed to produce FDG .
Aplicaciones Científicas De Investigación
Mannose triflate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of mannose triflate involves its role as a precursor in the synthesis of FDG. The triflate group is replaced by a fluoride ion through a nucleophilic substitution reaction, resulting in the formation of 2-deoxy-2-fluoro-D-glucose. This compound is then used in PET imaging to visualize glucose metabolism in tissues, particularly in cancer cells, which have higher glucose uptake .
Comparación Con Compuestos Similares
Mannose triflate is unique due to its specific use in the synthesis of FDG. Similar compounds include:
Glucose triflate: Used in the synthesis of fluorinated glucose derivatives.
Galactose triflate: Used in the synthesis of fluorinated galactose derivatives.
Mannose tosylate: Another derivative of mannose used in glycosylation reactions.
Compared to these compounds, mannose triflate is preferred for FDG synthesis due to its high reactivity and efficiency in nucleophilic substitution reactions .
Propiedades
IUPAC Name |
[3,4,6-triacetyloxy-5-(trifluoromethylsulfonyloxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3O12S/c1-6(19)25-5-10-11(26-7(2)20)12(27-8(3)21)13(14(29-10)28-9(4)22)30-31(23,24)15(16,17)18/h10-14H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBDVHSTOUGZTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3O12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-[(2-Methylpropan-2-yl)oxycarbonyl]hydrazinyl]-triphenylphosphanium;hydrobromide](/img/structure/B12814962.png)
![(2Z)-[2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazinylidene]acetic acid](/img/structure/B12814968.png)

![4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2-yl)-1,3,2-dioxaborolane](/img/structure/B12814975.png)
![2-Amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B12814986.png)


![4-bromo-2-[(Z)-2-nitroprop-1-enyl]thiophene](/img/structure/B12815005.png)



![(1Z,6Z,11Z,16Z)-4,9,14,19-tetrabromo-3,10,13,20-tetrathiapentacyclo[15.3.0.02,6.07,11.012,16]icosa-1,4,6,8,11,14,16,18-octaene](/img/structure/B12815032.png)
![8-[2-(4-Hydroxy-6-oxotetrahydro-2h-pyran-2-yl)ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2-methylbutanoate](/img/structure/B12815039.png)

